molecular formula C24H20N2O2S B11688515 (2Z,5Z)-5-(4-hydroxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11688515
M. Wt: 400.5 g/mol
InChI Key: PMALUQRSVPDJBE-IBORXNHRSA-N
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Description

The compound (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol, methanol, or acetonitrile.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is also common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

The compound (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and imino groups play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

The compound (2Z,5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and the thiazolidinone core

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2O2S/c1-16-5-3-7-19(13-16)25-24-26(20-8-4-6-17(2)14-20)23(28)22(29-24)15-18-9-11-21(27)12-10-18/h3-15,27H,1-2H3/b22-15-,25-24?

InChI Key

PMALUQRSVPDJBE-IBORXNHRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)O)/S2)C4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)O)S2)C4=CC=CC(=C4)C

Origin of Product

United States

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